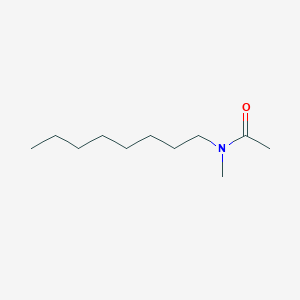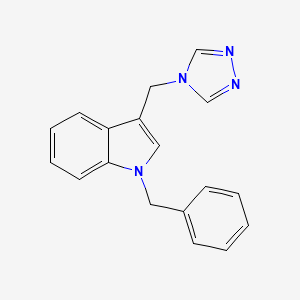
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylmethyl group and a triazolylmethyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- typically involves multi-step organic reactions. The process may start with the formation of the indole core, followed by the introduction of the phenylmethyl and triazolylmethyl groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
N-Alkylation:
Triazole Formation: The triazolylmethyl group can be introduced via click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction may produce indoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
1H-Indole, 1-(phenylmethyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-: Similar structure but with the triazolylmethyl group at a different position.
1H-Indole, 1-(phenylmethyl)-3-(1H-1,2,3-triazol-1-ylmethyl)-: Contains a different triazole isomer.
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-3-ylmethyl)-: Another positional isomer with the triazolylmethyl group at a different position.
Uniqueness
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.
属性
CAS 编号 |
195253-47-5 |
|---|---|
分子式 |
C18H16N4 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
1-benzyl-3-(1,2,4-triazol-4-ylmethyl)indole |
InChI |
InChI=1S/C18H16N4/c1-2-6-15(7-3-1)10-22-12-16(11-21-13-19-20-14-21)17-8-4-5-9-18(17)22/h1-9,12-14H,10-11H2 |
InChI 键 |
UEVBZEIJIFOQJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CN4C=NN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
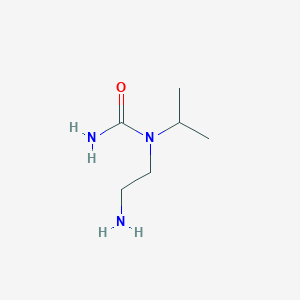

![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
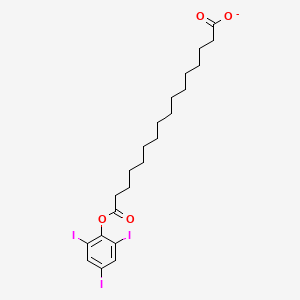
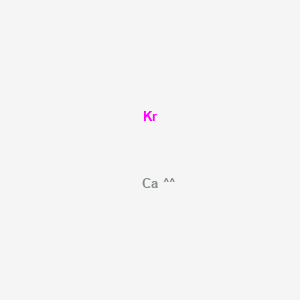

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
